4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and nucleophilic substitution, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde core.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the aldehyde and hydroxy groups, making it less versatile in certain reactions.
Uniqueness
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H19BO5 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)7-11(18-5)12(10)17/h6-8,17H,1-5H3 |
InChI Key |
CQYXOCNEOYCVKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)OC)C=O |
Origin of Product |
United States |
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